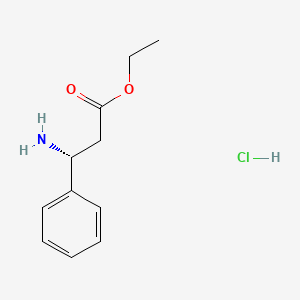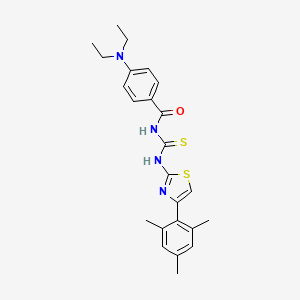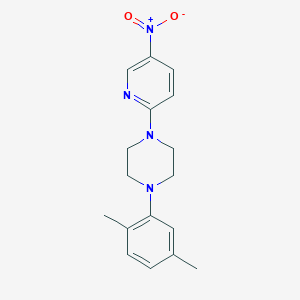
(R)-3-アミノ-3-フェニルプロパン酸エチルエステル塩酸塩
概要
説明
®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes both an amino group and an ester functional group, allows it to participate in a variety of chemical reactions.
科学的研究の応用
®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those that require chiral intermediates.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of ester reduction is similar to that of acid chloride reduction in that a hydride ion first adds to the carbonyl group, followed by elimination of alkoxide ion to yield an aldehyde . When ethyl propanoate labeled with 18 O in the ether-like oxygen is hydrolyzed in aqueous NaOH, the 18 O label shows up exclusively in the ethanol product .
Safety and Hazards
将来の方向性
Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . The use of trimethylchlorosilane (TMSCl) with methanol at room temperature is an efficient reagent for esterification of amino acids of all classes . This method is advantageous due to its easy operation, mild reaction conditions, simple workup, and good to excellent yields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride typically involves the esterification of ®-3-Amino-3-phenylpropanoic acid. One common method is the reaction of the amino acid with ethanol in the presence of an acid catalyst such as hydrochloric acid. This reaction can be carried out at room temperature or under reflux conditions to improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of trimethylchlorosilane (TMSCl) with methanol has been shown to be an effective system for the esterification of amino acids . This method offers advantages such as mild reaction conditions, simple workup, and good to excellent yields.
化学反応の分析
Types of Reactions
®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride can undergo various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol. .
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with dilute hydrochloric acid or sulfuric acid under reflux.
Basic Hydrolysis (Saponification): Involves treating the ester with sodium hydroxide or potassium hydroxide, followed by neutralization with an acid.
Major Products Formed
Hydrolysis: Produces ®-3-Amino-3-phenylpropanoic acid and ethanol.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
類似化合物との比較
Similar Compounds
(S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride: The enantiomer of the compound, which may have different biological activities.
Ethyl 3-aminobenzoate: Another ester derivative with similar functional groups but a different aromatic ring structure
Uniqueness
®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride is unique due to its chiral nature and the presence of both an amino group and an ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
ethyl (3R)-3-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSZQDTVNRNXKB-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2578196.png)
![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)
![2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2578199.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2578200.png)
![4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide](/img/structure/B2578205.png)
![5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2578206.png)
![N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578207.png)

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B2578211.png)
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B2578212.png)
![1-(4-ethoxyphenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}urea](/img/structure/B2578213.png)

